

# NCGC00262650: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: NCGC00262650

Cat. No.: B11829163

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## Abstract

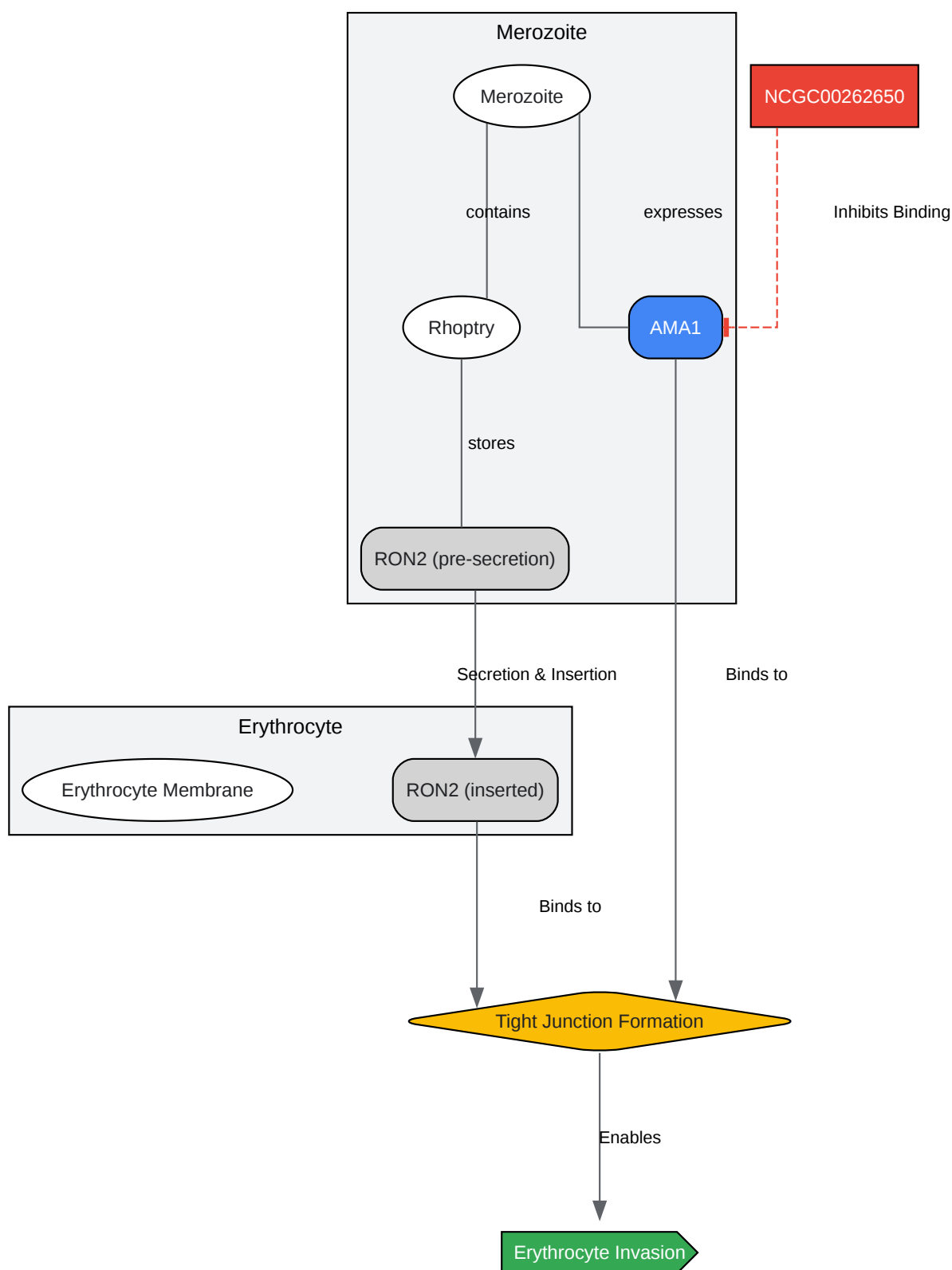
**NCGC00262650** is a small molecule inhibitor identified as a dual-target agent with potential therapeutic applications in infectious diseases and oncology. Initially discovered as a potent inhibitor of the Plasmodium falciparum Apical Membrane Antigen 1 (AMA1)-Rhoptry Neck Protein 2 (RON2) interaction, it effectively blocks merozoite invasion of erythrocytes, a critical step in the malaria parasite lifecycle.[1][2] Subsequent reports from commercial suppliers suggest activity as a c-Src tyrosine kinase inhibitor and against influenza A virus, although primary research supporting these claims is not readily available. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **NCGC00262650**, consolidating available data into a structured format for researchers.

## Discovery as an AMA1-RON2 Interaction Inhibitor

**NCGC00262650** was identified through a high-throughput screening campaign of over 21,000 compounds aimed at discovering inhibitors of the essential AMA1-RON2 protein-protein interaction in P. falciparum.[1][2] This interaction is crucial for the formation of the tight junction that allows the malaria parasite to invade red blood cells.[3]

## Signaling Pathway: AMA1-RON2 Mediated Erythrocyte Invasion

The AMA1-RON2 interaction is a key step in the invasion of erythrocytes by Plasmodium falciparum merozoites. This process involves the secretion of RON2 from the merozoite's rhoptry neck, which then inserts into the erythrocyte membrane. The transmembrane domain of AMA1, located on the merozoite surface, then binds to the extracellular loop of RON2. This binding is essential for the formation of a stable tight junction, which acts as an anchor for the parasite to pull itself into the host cell. **NCGC00262650** acts by binding to AMA1 and sterically hindering its interaction with RON2, thus preventing the formation of the tight junction and blocking parasite invasion.[1]

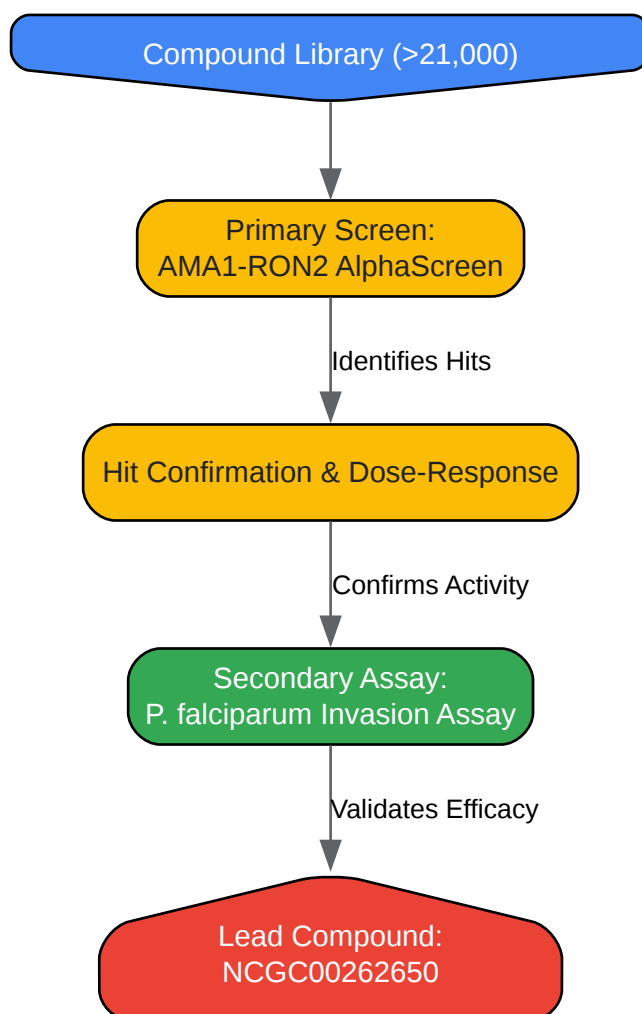


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**Caption:** AMA1-RON2 signaling pathway and inhibition by **NCGC00262650**.

## Experimental Workflow: High-Throughput Screening

The discovery of **NCGC00262650** was the result of a quantitative high-throughput screening (qHTS) campaign. The workflow involved an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the interaction between AMA1 and RON2. Compounds that disrupted this interaction were then subjected to secondary assays to confirm their activity and assess their ability to block parasite invasion in cell culture.



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## References

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- 3. Interaction between Plasmodium falciparum Apical Membrane Antigen 1 and the Rhoptry Neck Protein Complex Defines a Key Step in the Erythrocyte Invasion Process of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCGC00262650: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11829163#ncgc00262650-discovery-and-synthesis]

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